![molecular formula C7H13NO5 B1527326 {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid CAS No. 1248069-38-6](/img/structure/B1527326.png)

{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid

Overview

Description

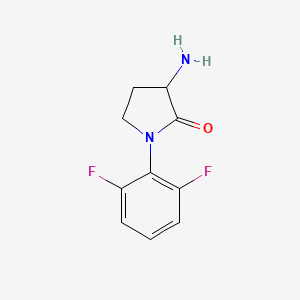

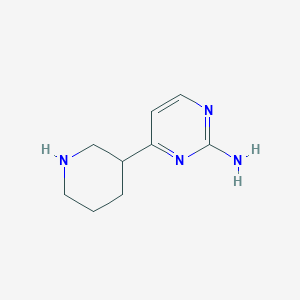

“{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid” is a chemical compound with the molecular formula C7H13NO5 . It has a molecular weight of 191.18 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” is derived from its molecular formula, C7H13NO5 . Detailed structural analysis would require more specific information such as NMR, HPLC, LC-MS, UPLC data .Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not mentioned in the available resources. More detailed information might be found in specialized chemical databases or scientific literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. It’s known that the compound has a molecular weight of 191.18 . More specific properties like boiling point, melting point, and solubility would require additional resources .Scientific Research Applications

Polymer Science and Functional Monomers

A novel activated derivative of methacrylic acid, 2-[(1-imidazolyl)formyloxy]ethyl methacrylate, was synthesized and homopolymerized. This derivative shows potential for the synthesis of multifunctional polymers due to its ability to undergo exchange reactions with alcohols and amines under mild conditions, highlighting a route for the preparation of new and easily polymerizable functional monomers (Ranucci, Spagnoli, & Ferruti, 1999).

Analytical Chemistry in Pharmaceutical Excipients

Formic acid and its esters, alongside formaldehyde, are identified as trace impurities in pharmaceutical excipients. These impurities can react with drugs, forming degradants. A gas chromatography/mass spectrometry (GC/MS) method was developed for the rapid screening of these substances in pharmaceutical excipients, demonstrating the importance of detecting such impurities to ensure stable drug formulations (del Barrio, Hu, Zhou, & Cauchon, 2006).

Catalysis and Organic Synthesis

The rhodium-catalyzed ortho-benzoxylation of the sp(2) C-H bond by carboxylic acids, which tolerates various functional groups, is another application. This method provides benzoxylated products in moderate to good yields without the need for an external oxidant, showcasing a versatile approach in organic synthesis (Ye, Wang, Luo, Zhang, & Cheng, 2009).

Materials Science for Electronic Applications

2-Ethylhexyl, 2-hexyldecyl, and 2-[2-(2-methoxyethoxy)ethoxy]ethyl phosphonic acids were synthesized and used to functionalize CdSe and HfO2 nanocrystals. This study demonstrates the potential of using branched phosphonic acids for post-synthetic surface functionalization of nanocrystals, leading to applications in memristors and flexible electronics due to the improved colloidal stability and compact ligand shell offered by these acids (De Roo, Zhou, Wang, Deblock, Crosby, Owen, & Nonnenmann, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[2-(2-methoxyethoxy)ethylamino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO5/c1-12-4-5-13-3-2-8-6(9)7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPMDAMWFPANIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCNC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B1527248.png)

![4-amino-2-chloro-N-[1-(diethylamino)propan-2-yl]benzamide](/img/structure/B1527249.png)

![6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B1527258.png)

![{4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1527260.png)

![[2-(Furan-2-ylmethoxy)-4-methylphenyl]methanamine](/img/structure/B1527262.png)

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one](/img/structure/B1527263.png)